molecular formula C11H21NO B13327732 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B13327732
M. Wt: 183.29 g/mol
InChI Key: ZHCYVZRRHJCXES-UHFFFAOYSA-N
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Description

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound belongs to the class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug design .

Biological Activity

5-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a bicyclic structure characterized by a spiro linkage between a five-membered and a seven-membered ring. This arrangement includes both nitrogen and oxygen heteroatoms, which contribute to its reactivity and biological interactions. The molecular formula of the compound is C11H17N1O1C_{11}H_{17}N_{1}O_{1} .

Antitumor Properties

Preliminary studies suggest that this compound may exhibit antitumor activity. Research indicates that compounds within the spirocyclic class can interact with various receptors involved in cancer pathways, potentially inhibiting tumor growth . For instance, modifications to the compound's structure could enhance its binding affinity to targets associated with oncogenesis.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders . Binding studies have indicated that this compound could modulate receptor activities linked to neuroprotection and cognitive enhancement.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Receptor Binding : The presence of nitrogen in the structure allows for interactions with various biological receptors, influencing cellular signaling pathways.
  • Nucleophilic Reactions : The nitrogen atom can participate in nucleophilic reactions, leading to the formation of derivatives with enhanced biological properties .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular processes, such as those involved in mycobacterial cell wall synthesis .

Study on Antimycobacterial Activity

A study evaluated the antimycobacterial activity of azaspiroketal derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited submicromolar potencies against Mycobacterium bovis BCG, suggesting that modifications in the spirocyclic framework can lead to significant antimicrobial effects .

CompoundMIC (μM)Selectivity
This compoundTBDTBD
Analog A< 5High
Analog B2Moderate

JAK-STAT Pathway Modulation

Another investigation focused on azaspirane derivatives targeting the JAK-STAT pathway in hepatocellular carcinoma (HCC). The lead compound demonstrated potent inhibition of STAT3 signaling, which is crucial for tumor proliferation . This highlights the potential of spirocyclic compounds like this compound in cancer therapeutics.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

5-ethyl-1-oxa-4-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-2-10-11(13-9-8-12-10)6-4-3-5-7-11/h10,12H,2-9H2,1H3

InChI Key

ZHCYVZRRHJCXES-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(CCCCC2)OCCN1

Origin of Product

United States

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